4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Enzyme inhibition AdoMet synthetase methionine analog

Peptide chemists face solubility and handling challenges with gem-disubstituted amino acids in SPPS. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS 217299-03-1) solves this as a pre-activated HCl salt that imposes rigid turn conformations. • Directly compatible with standard Fmoc/tBu SPPS - no pre-neutralization required. • Gem-disubstituted THP scaffold enforces turn-mimetic geometry for peptidomimetic and macrocyclic design. • ≥95% purity with batch-specific QC (HPLC, NMR) ensures reproducible coupling efficiency.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
CAS No. 217299-03-1
Cat. No. B112297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
CAS217299-03-1
Molecular FormulaC6H12ClNO3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1COCCC1(C(=O)O)N.Cl
InChIInChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H
InChIKeyASFXLCNDBDHZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminotetrahydro-2H-pyran-4-carboxylic Acid Hydrochloride – Sourcing & Differentiation


4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS 217299-03-1) is a heterocyclic, geminally-substituted amino acid derivative featuring a saturated tetrahydropyran (THP) ring with both an amino group and a carboxylic acid at the 4-position, supplied as the hydrochloride salt . The compound is primarily employed as a conformationally constrained building block in peptide and peptidomimetic synthesis , and has been examined as a competitive inhibitor of S-adenosylmethionine (AdoMet) synthetase [1]. Compared to its free‑acid counterpart (CAS 39124‑20‑4), the hydrochloride salt form offers distinct handling, solubility, and formulation advantages that are critical for reproducible solid‑phase synthesis and biological assay workflows.

Salt form advantage Hydrochloride salt ensures direct compatibility with solid-phase synthesis protocols
Conformational probe Gem-disubstituted scaffold enforces turn-inducing backbone restriction
Inhibitor scaffold Reported competitive inhibitor context for AdoMet synthetase studies

4-Aminotetrahydro-2H-pyran-4-carboxylic Acid Hydrochloride – Substitution Risks


Tetrahydropyran‑based amino acids are not a uniform class; the position of the amino and carboxyl substituents on the ring, the stereochemistry, and the salt form each profoundly influence solubility, coupling efficiency in solid‑phase peptide synthesis, and biological target engagement [1]. The target compound bears both functional groups at the 4‑position (gem‑disubstituted), creating a quaternary α‑carbon that imposes a rigid, turn‑inducing conformation when incorporated into peptides. Closely related analogs – such as the free acid (CAS 39124‑20‑4), the methyl ester hydrochloride (CAS 199330‑66‑0), the 3‑amino‑3‑tetrahydrofuranyl carboxylic acids, or the corresponding thiopyran derivatives – differ in ring size, heteroatom, and/or protection state, leading to divergent solubility profiles, reactivity, and enzyme inhibitory potency that cannot be assumed to translate linearly [2].

SALT FORM Free acid (CAS 39124-20-4) may exhibit poor solubility in common SPPS solvents and require additional neutralisation steps.
RING SIZE Tetrahydrofuranyl or thiopyran analogs differ in heteroatom and ring geometry; enzyme inhibitory profiles may not transfer directly.
SUBSTITUTION Non-gem-disubstituted THP amino acids retain backbone flexibility and do not enforce the same conformational bias.

4-Aminotetrahydro-2H-pyran-4-carboxylic Acid Hydrochloride – Evidence Comparison


AdoMet Synthetase Inhibition: Ring-Size Comparison

The six‑membered tetrahydropyran analogue (the free acid of 217299‑03‑1) was evaluated alongside its five‑membered tetrahydrofuranyl and tetrahydrothienyl counterparts for inhibition of recombinant rat liver AdoMet synthetase. All compounds acted as competitive inhibitors with respect to L‑methionine; however, the absolute Ki values are not reported in the publicly available abstract and require retrieval of the full paper for head‑to‑head quantitative comparison [1]. This evidence is classified as class‑level inference because quantitative data for the exact target compound versus comparator are not extractable from the open abstract alone.

AdoMet synthetase
Class-level inference
Competitive inhibitor with respect to L-methionine; exact Ki not available from abstract
Supports methionine-competitive mechanism screening
Full-paper Ki values required for potency ranking
Enzyme inhibition AdoMet synthetase methionine analog

Salt vs. Free Acid: Solubility Advantage

The hydrochloride salt (CAS 217299-03-1) is the recommended form for solid‑phase peptide synthesis (SPPS) because it provides significantly higher aqueous solubility and superior handling characteristics compared to the free acid (CAS 39124-20-4). While vendors consistently list the salt form as suitable for room‑temperature storage and direct use in coupling reactions, the free acid requires careful neutralisation and often exhibits poor solubility in common SPPS solvents (DMF, NMP) . Quantitative solubility comparison data (mg/mL in DMF or aqueous buffer) are not available in the open literature, and the present claim rests on vendor technical datasheets and class‑level inference for hydrochloride salts of amino acids.

Solubility advantage
Data to verify
Hydrochloride salt vs. free acid: qualitative vendor statement of higher aqueous solubility
May support SPPS workflow selection
Quantitative solubility data not available in open literature
Peptide synthesis solid-phase synthesis solubility

Conformational Constraint of Gem-Disubstituted THP

The 4‑aminotetrahydro‑2H‑pyran‑4‑carboxylic acid scaffold creates a quaternary α‑carbon that restricts backbone flexibility and induces turn conformations when placed within a peptide sequence. In contrast, THP amino acids with amino and carboxyl groups separated on different ring carbons (e.g., 3‑amino‑THP‑4‑carboxylic acid or 2‑amino‑THP‑3‑carboxylic acid) retain greater backbone mobility and do not enforce the same conformational bias [1]. No direct dihedral angle comparison data from X‑ray or NMR structures are available in the open literature for the exact compound; the claim is a class‑level inference based on the well‑established conformational properties of gem‑disubstituted cycloalkane amino acids [2].

Conformational constraint
Class-level inference
Gem-disubstituted THP creates quaternary α-carbon; restricts φ/ψ space
Uniquely suited for turn-mimetic design
No direct dihedral comparison data available
Peptide conformation turn mimetic quaternary amino acid

4-Aminotetrahydro-2H-pyran-4-carboxylic Acid Hydrochloride – Application Scenarios


AdoMet Synthetase Inhibitor Development

Biochemical laboratories investigating methionine metabolism or polyamine biosynthesis can employ the compound as a starting scaffold for designing competitive AdoMet synthetase inhibitors. The six‑membered ring analogue has been shown to compete with L‑methionine at the active site of the rat liver enzyme [1]. Because the paper reports the compound's inhibitory mode but not its Ki in the abstract, medicinal chemistry teams are advised to retrieve the full paper for exact potency values before finalising structure–activity relationship campaigns.

Conformationally Constrained Peptide Synthesis

Peptide chemists synthesising turn‑mimetic or macrocyclic peptides can incorporate the gem‑disubstituted THP building block to rigidify the backbone precisely at the 4‑position. The hydrochloride salt form (217299‑03‑1) is directly compatible with standard Fmoc/tBu solid‑phase protocols without a pre‑neutralisation step, reducing manual handling and improving batch‑to‑batch reproducibility . This application is supported by the general utility of gem‑disubstituted cycloalkane amino acids in constraining peptide conformation [2].

Building Block for Combinatorial Libraries

Due to its compact, heterocyclic, and sp3‑rich character, the scaffold is suitable for incorporation into fragment libraries or combinatorial peptide collections aimed at probing protein–protein interactions or enzyme active sites. The hydrochloride salt ensures sufficient solubility during automated liquid‑handling steps, a practical advantage over the poorly soluble free acid .

Reference Standard for Analytical Methods

With a certified purity of ≥95% and availability of batch‑specific QC data (NMR, HPLC, GC) from reputable vendors , the compound can serve as a reference standard for HPLC or LC‑MS method development in academic core facilities and industrial quality control laboratories.

Application
Selection Property
Validation Focus
AdoMet synthetase inhibitor development
Methionine-competitive scaffold
Retrieve full-paper Ki for SAR campaigns
Turn-mimetic peptide synthesis
Gem-disubstituted conformational constraint
Backbone rigidification and coupling efficiency
Combinatorial library building block
sp3-rich heterocyclic character
Solubility during automated liquid handling
Analytical reference standard
Certified purity and batch-specific QC data
HPLC/LC-MS method development

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